6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide
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Overview
Description
6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group, an ethylthiophenyl group, and a dimethylcarboxamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo chlorination, thiophene substitution, and carboxamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the thiophene moiety.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
- 6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
- 6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide stands out due to its specific substitution pattern and functional groups
Properties
Molecular Formula |
C18H17ClN2OS |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N,N-dimethylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H17ClN2OS/c1-4-12-6-8-17(23-12)16-10-14(18(22)21(2)3)13-9-11(19)5-7-15(13)20-16/h5-10H,4H2,1-3H3 |
InChI Key |
UORCSIGPCLMVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N(C)C |
Origin of Product |
United States |
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